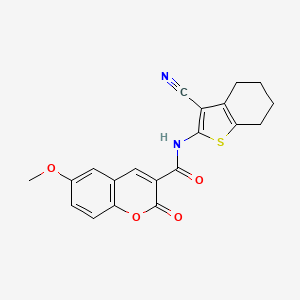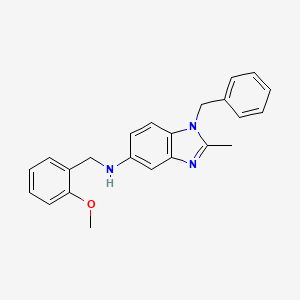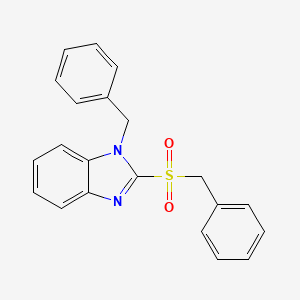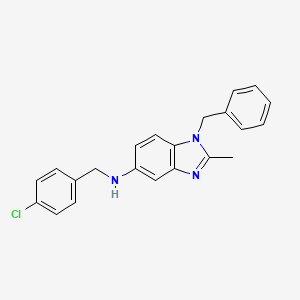![molecular formula C22H19N5 B3571446 N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine](/img/structure/B3571446.png)
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine
Overview
Description
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine, also known as Benzimidazole compound 9, is a small molecule that has shown promising results in scientific research. It is a benzimidazole derivative that has been synthesized with the aim of targeting cancer cells.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-aminee compound 9 involves its ability to target the microtubules in cancer cells. Microtubules are essential for cell division, and N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-aminee compound 9 disrupts their function, leading to cell cycle arrest and apoptosis. Additionally, it has been found to inhibit the activity of several proteins involved in angiogenesis, including vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF).
Biochemical and Physiological Effects:
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-aminee compound 9 has been found to have minimal toxicity in normal cells and tissues. It has been shown to have a high selectivity for cancer cells, which makes it a promising candidate for cancer therapy. In addition to its anti-cancer effects, it has also been found to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-aminee compound 9 is its high selectivity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, it has been found to have minimal toxicity in normal cells and tissues. However, one limitation of using N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-aminee compound 9 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-aminee compound 9. One area of research could focus on optimizing the synthesis method to increase the yield and purity of the final product. Another area of research could focus on developing more effective formulations of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-aminee compound 9 to improve its solubility and bioavailability. Additionally, further studies could investigate the potential of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-aminee compound 9 in combination with other anti-cancer agents to enhance its efficacy. Finally, more research is needed to fully understand the mechanism of action of N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-aminee compound 9 and its potential applications in cancer therapy.
Scientific Research Applications
N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]-1H-benzimidazol-2-aminee compound 9 has been studied extensively for its potential as an anti-cancer agent. It has shown promising results in inhibiting the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, it has been found to be effective in inhibiting angiogenesis, the process by which tumors form new blood vessels to support their growth.
properties
IUPAC Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5/c1-2-8-16(9-3-1)15-27-20-13-7-6-12-19(20)24-21(27)14-23-22-25-17-10-4-5-11-18(17)26-22/h1-13H,14-15H2,(H2,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZXUZSHUJFFKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CNC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-benzylbenzimidazol-2-yl)methyl]-1H-benzimidazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-acetylphenyl)-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3571368.png)
![5-(4-nitrophenyl)-7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3571380.png)
![ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3571386.png)
![5-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3571394.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3571400.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B3571418.png)






![4-[(dimethylamino)sulfonyl]-N,N-dimethylbenzamide](/img/structure/B3571468.png)